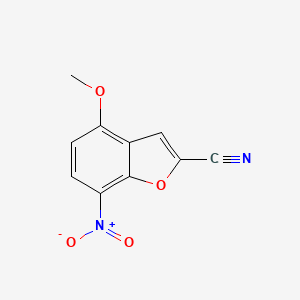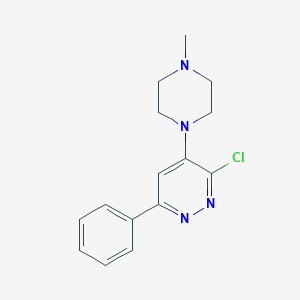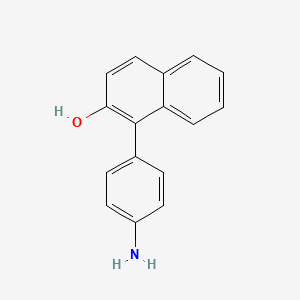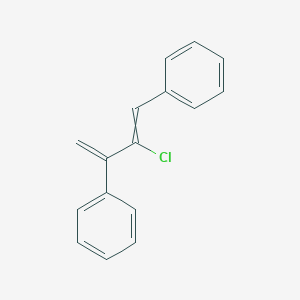
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane is a chemical compound belonging to the class of organosilicon compounds It is characterized by the presence of two silicon atoms connected by an oxygen atom, with various organic groups attached to the silicon atoms
Méthodes De Préparation
The synthesis of 1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet commercial standards.
Analyse Des Réactions Chimiques
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The organic groups attached to the silicon atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the development of biomaterials and as a component in certain biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its stability and versatility.
Mécanisme D'action
The mechanism by which 1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane exerts its effects depends on the specific application. In chemical reactions, it acts as a source of reactive silicon species, which can participate in various transformations. In biological systems, its interactions with biomolecules are influenced by its hydrophobic and hydrophilic properties, as well as its ability to form stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
1,1,1,3-Tetramethyl-3-(3-methylphenyl)-3-propyldisiloxane can be compared with other organosilicon compounds, such as:
Tetramethyldisiloxane: Lacks the phenyl and propyl groups, making it less complex and with different reactivity.
Phenyltrimethoxysilane: Contains a phenyl group but has different functional groups attached to the silicon atom, leading to different chemical behavior.
Hexamethyldisiloxane: Similar in structure but lacks the phenyl and propyl groups, resulting in different physical and chemical properties.
Propriétés
Numéro CAS |
88237-93-8 |
|---|---|
Formule moléculaire |
C14H26OSi2 |
Poids moléculaire |
266.53 g/mol |
Nom IUPAC |
trimethyl-[methyl-(3-methylphenyl)-propylsilyl]oxysilane |
InChI |
InChI=1S/C14H26OSi2/c1-7-11-17(6,15-16(3,4)5)14-10-8-9-13(2)12-14/h8-10,12H,7,11H2,1-6H3 |
Clé InChI |
ZYEATRQLBRKFTR-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](C)(C1=CC=CC(=C1)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)


![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)

![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)

![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)


